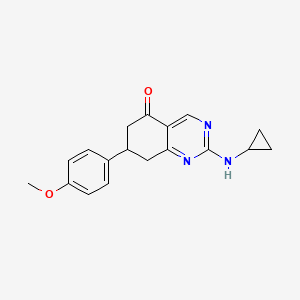
2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a cyclopropylamino group and a methoxyphenyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through nucleophilic substitution reactions using cyclopropylamine and appropriate leaving groups.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized methoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptor Function: Interacting with receptor sites and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(cyclopropylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(cyclopropylamino)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one: Contains a chloro group instead of a methoxy group, potentially altering its pharmacological properties.
2-(cyclopropylamino)-7-(4-nitrophenyl)-7,8-dihydroquinazolin-5(6H)-one: The nitro group may introduce different electronic and steric effects compared to the methoxy group.
Uniqueness
The presence of the methoxy group in 2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique electronic properties, potentially enhancing its interaction with biological targets and influencing its pharmacokinetic profile. This compound’s specific substitution pattern may also confer selectivity towards certain enzymes or receptors, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-14-6-2-11(3-7-14)12-8-16-15(17(22)9-12)10-19-18(21-16)20-13-4-5-13/h2-3,6-7,10,12-13H,4-5,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIGYLJXHAFJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5357964.png)
![methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5357971.png)
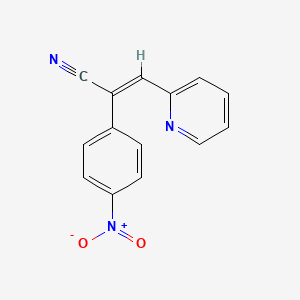
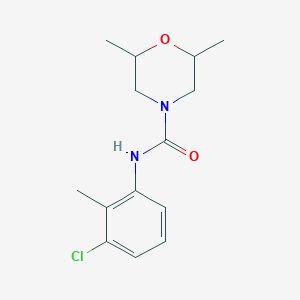
![5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5357986.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)
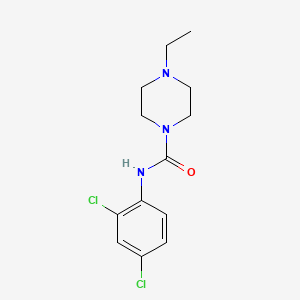
![(3R*,4R*)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5357998.png)
![3,4-diethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide](/img/structure/B5358012.png)
![N-1-oxaspiro[4.5]dec-3-yl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5358013.png)
![N-{1-(4-morpholinylcarbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5358034.png)
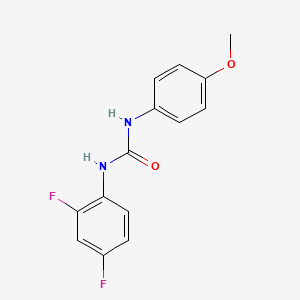
![4-(diethylamino)benzaldehyde [3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5358052.png)
